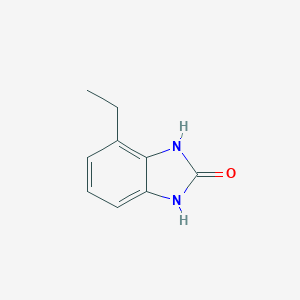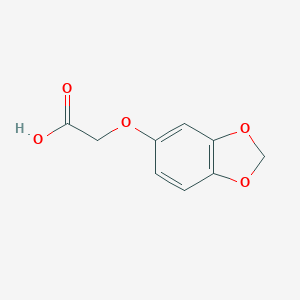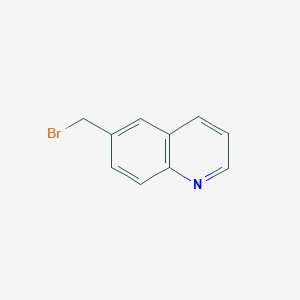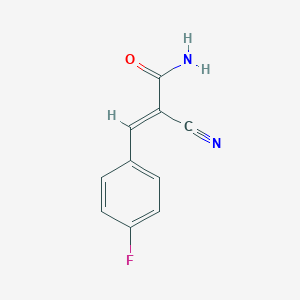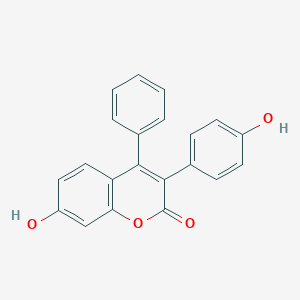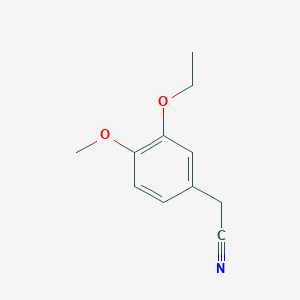
Sodium 3-dodecylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-dodecylbenzenesulfonate (SDBS) is a surfactant commonly used in scientific research applications due to its unique properties. SDBS is a water-soluble anionic surfactant that is commonly used as a detergent, emulsifier, and dispersant in various fields of research. It is also used in the production of various products, including detergents, cleaning agents, and personal care products.
Wirkmechanismus
The mechanism of action of Sodium 3-dodecylbenzenesulfonate is based on its ability to lower the surface tension of water and increase the solubility of hydrophobic compounds. Sodium 3-dodecylbenzenesulfonate molecules form micelles in water, with the hydrophobic tails of the molecules facing inward and the hydrophilic heads facing outward. This allows Sodium 3-dodecylbenzenesulfonate to solubilize hydrophobic compounds, such as proteins and lipids, in aqueous solutions.
Wissenschaftliche Forschungsanwendungen
Sodium 3-dodecylbenzenesulfonate is widely used in scientific research applications due to its unique properties. It is commonly used in the fields of biotechnology, pharmaceuticals, and environmental science. Sodium 3-dodecylbenzenesulfonate is used as a surfactant in various applications, including protein purification, DNA extraction, and cell lysis. It is also used in the production of nanoparticles and the stabilization of colloidal suspensions.
Biochemische Und Physiologische Effekte
Sodium 3-dodecylbenzenesulfonate has been shown to have a wide range of biochemical and physiological effects. It has been shown to disrupt the structure and function of cell membranes, leading to cell lysis and death. It has also been shown to inhibit the activity of enzymes and proteins, leading to a wide range of physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 3-dodecylbenzenesulfonate has several advantages for use in lab experiments. It is a highly effective surfactant that can solubilize hydrophobic compounds in aqueous solutions. It is also relatively inexpensive and easy to use. However, there are some limitations to the use of Sodium 3-dodecylbenzenesulfonate in lab experiments. It can be toxic to cells at high concentrations, and it can interfere with the activity of some enzymes and proteins.
Zukünftige Richtungen
There are several future directions for research on Sodium 3-dodecylbenzenesulfonate. One area of research is the development of new synthesis methods that are more environmentally friendly and sustainable. Another area of research is the development of new applications for Sodium 3-dodecylbenzenesulfonate, particularly in the fields of biotechnology and nanotechnology. Finally, there is a need for further research on the biochemical and physiological effects of Sodium 3-dodecylbenzenesulfonate, particularly in relation to its potential toxicity and long-term effects on human health.
Synthesemethoden
Sodium 3-dodecylbenzenesulfonate is synthesized by the reaction of dodecylbenzene with sulfur trioxide gas, followed by neutralization with sodium hydroxide. The resulting product is a white crystalline powder that is highly soluble in water.
Eigenschaften
CAS-Nummer |
19589-59-4 |
|---|---|
Produktname |
Sodium 3-dodecylbenzenesulfonate |
Molekularformel |
C18H29NaO3S |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
sodium;3-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
VQOIVBPFDDLTSX-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
19589-59-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



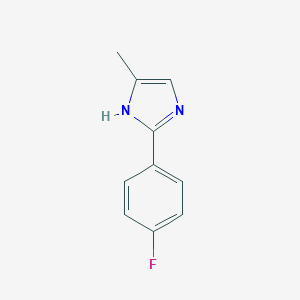
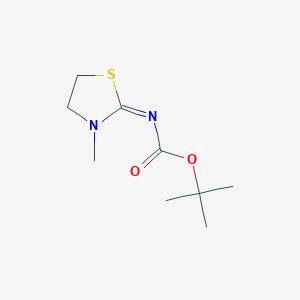
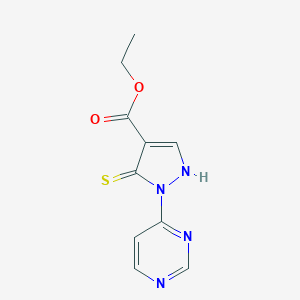
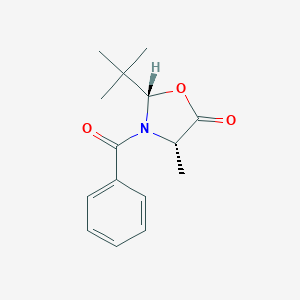
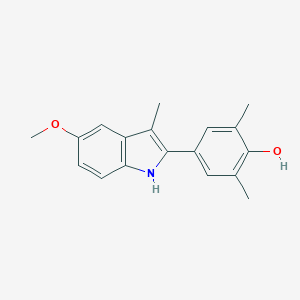

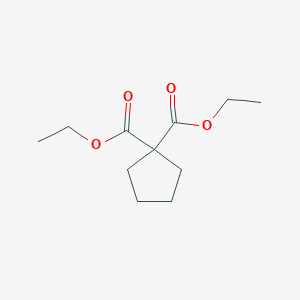
![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
